molecular formula C15H11F3O B1360567 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-67-4

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1360567
M. Wt: 264.24 g/mol
InChI Key: BQTPRXYXSYDSSN-UHFFFAOYSA-N
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Description

2,4'-Difluoro-3-(3-fluorophenyl)propiophenone, commonly referred to as DFPP, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid and has a molecular weight of 247.11 g/mol. DFPP is a versatile compound with a wide range of applications, from drug synthesis to medical imaging. In

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP), a compound related to the chemical structure , has been crucial in the development of chemosensors capable of detecting a variety of analytes. DFP-based chemosensors exhibit high selectivity and sensitivity, demonstrating their potential in detecting metal ions, anions, neutral molecules, and pH regions. The adaptability of DFP allows modulation of sensing selectivity and sensitivity, pointing towards opportunities for developing new chemosensors in the future (Roy, 2021).

Synthesis of Fluorinated Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, highlights the challenges and opportunities in the synthesis of fluorinated compounds. The study discusses alternative synthesis methods to overcome the high costs and toxicity associated with traditional methods, showcasing the importance of developing cost-effective and less hazardous synthesis routes for such compounds (Qiu et al., 2009).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental impact and microbial degradation of polyfluoroalkyl chemicals, which include compounds similar to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, are important in understanding their fate in the environment. This research presents a comprehensive review of biodegradability studies, revealing relationships between precursors and degradation products, microbial degradation pathways, and potential environmental impacts (Liu & Avendaño, 2013).

Environmental Fate and Effects of Fluorinated Compounds

The environmental fate and effects of fluorinated compounds, like 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, are crucial for understanding their long-term environmental impact. Studies like these provide insights into the transient effects of such compounds on individual organisms and aquatic communities, their detoxification mechanisms, and potential toxicological risks (Hubert, 2003).

Fluoroalkylation Reactions in Aqueous Media

The development of fluoroalkylation methods under environmentally friendly conditions is essential for incorporating fluorinated groups into target molecules. This review discusses the progress in aqueous fluoroalkylation, highlighting the significance of catalytic systems and newly developed reagents. The study underscores the potential for further advancements in green chemistry and the broad interest in such reactions (Song et al., 2018).

Critical Review of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers

This critical review assesses fluoropolymers, a category that includes compounds similar to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone. It discusses the unique properties, stability, and bioavailability of fluoropolymers, differentiating them from other PFAS and advocating for their distinct consideration in hazard assessment and regulatory purposes (Henry et al., 2018).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTPRXYXSYDSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644552
Record name 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-67-4
Record name 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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